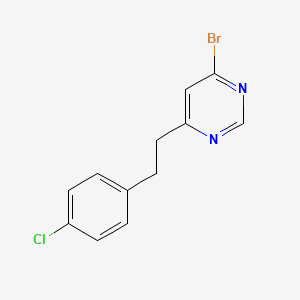

4-Bromo-6-(4-chlorophenethyl)pyrimidine

Description

4-Bromo-6-(4-chlorophenethyl)pyrimidine is a pyrimidine derivative featuring a bromine atom at position 4 and a 4-chlorophenethyl group at position 6. Pyrimidines are six-membered heterocyclic aromatic rings with two nitrogen atoms at positions 1 and 7. The bromine and chlorophenethyl substituents confer unique electronic, steric, and physicochemical properties, making this compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-bromo-6-[2-(4-chlorophenyl)ethyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2/c13-12-7-11(15-8-16-12)6-3-9-1-4-10(14)5-2-9/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUUBUVKBAAHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-Bromo-6-(4-chlorophenethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits various pharmacological properties, making it a subject of interest for further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. The presence of halogen substituents (bromo and chloro) on the pyrimidine ring is critical for enhancing its biological efficacy. Research indicates that variations in substitution patterns significantly affect the compound's potency against different cancer cell lines and microbial strains.

Table 1: Summary of Biological Activities

Anticancer Activity

Recent studies have demonstrated that this compound exhibits substantial anticancer properties. In vitro tests reveal significant antiproliferative effects against various cancer cell lines, including:

- Non-small cell lung cancer (NCI-H522) : Inhibition percentage of 73.62%.

- Melanoma (SK-MEL-5) : Inhibition percentage of 67.48%.

- Renal cancer (UO-31) : Inhibition percentage of 68.99%.

- Breast cancer (T-47D) : Inhibition percentage of 72.72%.

These results highlight the potential of this compound as a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. The antifungal activity against Botrytis cinerea was particularly noteworthy, with an effective concentration (EC50) of 10.5 μg/ml, outperforming standard treatments like Pyrimethanil which had an EC50 of 32.1 μg/ml .

Case Studies and Research Findings

A comprehensive study focused on the design and synthesis of pyrimidine derivatives, including this compound, evaluated their biological activities through various assays. The findings revealed that:

- Mechanism of Action : The compound inhibits key enzymes involved in tumor proliferation and survival pathways.

- Selectivity : It exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- In Vivo Studies : Preliminary in vivo studies indicated that the compound could effectively reduce tumor size in xenograft models without significant side effects.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-bromo-6-(4-chlorophenethyl)pyrimidine, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell growth and proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth and survival .

Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that certain substitutions on the pyrimidine ring enhance the antibacterial and antifungal efficacy of these compounds. Specifically, modifications like the introduction of halogen atoms or aromatic groups can improve their potency against various pathogens .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Pyrimidines have been implicated in inhibiting pro-inflammatory cytokines and mediators, which makes them candidates for treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The general synthetic route includes:

- Step 1: Formation of the pyrimidine core through condensation reactions involving appropriate starting materials.

- Step 2: Bromination at the 4-position using brominating agents under controlled conditions to achieve high yields.

- Step 3: Introduction of the 4-chlorophenethyl group via nucleophilic substitution reactions, which can be optimized to enhance yield and purity .

Case Study 1: Anticancer Activity

A study published in PubMed Central reported that derivatives of pyrimidines showed promising results as inhibitors of cancer cell lines. The compound's structure allowed it to interact effectively with targets involved in cell cycle regulation, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a series of pyrimidine derivatives, including this compound, and tested their antimicrobial activity against clinical isolates. The results indicated that certain analogs exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between 4-Bromo-6-(4-chlorophenethyl)pyrimidine and related compounds:

Key Observations:

- Substituent Positions : Bromine at position 4 is common in several compounds (e.g., ), but the 4-chlorophenethyl group in the target compound is unique. Phenethyl provides greater conformational flexibility compared to rigid phenyl or cyclohexyl groups .

- Electronic Effects : Methoxy (electron-donating) and thiol (nucleophilic) groups in analogs alter reactivity and metal-binding capacity, whereas the target compound’s halogenated alkyl chain enhances lipophilicity .

- Ring Saturation : Dihydropyrimidines (e.g., ) exhibit reduced aromaticity, impacting stability and interaction with biological targets.

Preparation Methods

General Synthetic Strategy Overview

The preparation of halogenated pyrimidine derivatives typically involves:

- Formation of substituted phenylacetate or malonate intermediates.

- Cyclization and functionalization to form the pyrimidine ring.

- Halogenation steps to introduce bromine and chlorine atoms at specific positions.

- Substitution reactions to attach the phenethyl or chlorophenethyl moieties.

For 4-Bromo-6-(4-chlorophenethyl)pyrimidine, the key challenge is the selective installation of both the 4-bromo substituent on the pyrimidine ring and the 6-position substitution with a 4-chlorophenethyl group.

Stepwise Preparation Method Adapted from Related Pyrimidine Synthesis

A well-documented method for synthesizing 5-(4-bromophenyl)-4,6-dichloropyrimidine provides a useful framework. The process involves four main steps, which can be adapted for the target compound by modifying substituents accordingly.

| Step | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate | p-Bromophenylacetic acid, methanol, solid acid catalyst (e.g., iron oxide/silica gel sulfate complex), reflux 5-6 h | ~94-95 | Catalyst loading 0.4-0.6 weight ratio; toluene used for extraction |

| 2 | Transesterification with dimethyl carbonate and sodium methoxide to form intermediate malonate | Intermediate 1, sodium methoxide, dimethyl carbonate, methanol, 75°C, 6 h under nitrogen | Not explicitly stated | Ensures formation of dimethyl 2-(4-bromophenyl) malonate |

| 3 | Cyclization with formamidine hydrochloride to form dihydropyrimidine intermediate | Intermediate 2, formamidine hydrochloride, 20-30°C, 15-17 h | ~92-93 | Post-treatment includes acidification and filtration |

| 4 | Chlorination/phosgenation to obtain 4,6-dichloropyrimidine derivative | Intermediate 3, toluene, N,N-dimethylaminopyridine, solid phosgene or phosphorus oxychloride, 20-100°C, 3-5 h | ~85 | Extraction, solvent removal, ethanol recrystallization for purity |

This sequence yields high purity products (HPLC purity ~99.9%) with overall yields around 73-75% for the multi-step process.

Adaptation for this compound

To prepare This compound , the following modifications are necessary:

- Use of a 4-chlorophenethyl substituent precursor instead of a simple phenyl or bromophenyl group in the esterification step.

- Introduction of the 4-chlorophenethyl moiety via nucleophilic substitution or cross-coupling at the 6-position of the pyrimidine ring after halogenation.

- Maintaining bromination at the 4-position on the pyrimidine ring, achievable via selective bromination or starting from appropriately substituted precursors.

A plausible synthetic route would be:

- Synthesis of methyl 4-chlorophenethylacetate or corresponding malonate derivative.

- Cyclization with formamidine hydrochloride to form the pyrimidine core.

- Selective bromination at the 4-position of the pyrimidine ring.

- Purification and characterization.

Detailed Reaction Conditions and Catalysts

| Reaction Step | Catalyst/Agent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Esterification | Solid acid catalyst (Fe/Zr/Ti oxides with sulfate) | Methanol, then toluene for extraction | Reflux (~65°C) | 5-6 h | Catalyst recovered by filtration |

| Transesterification | Sodium methoxide | Methanol | 75°C | 6 h | Nitrogen atmosphere to prevent oxidation |

| Cyclization | Formamidine hydrochloride | Methanol or ethanol | 20-30°C | 15-17 h | Stirring to ensure complete reaction |

| Halogenation | Phosgene or phosphorus oxychloride, N,N-dimethylaminopyridine | Toluene | 20-100°C | 3-5 h | Stepwise addition of reagents |

Purification and Yield Optimization

- After each step, aqueous washes and organic extractions with toluene are employed.

- Solvent removal under reduced pressure followed by recrystallization in ethanol enhances purity.

- Yields per step range from 85% to 95%, with overall yields around 73-75%.

- High purity confirmed by LC and HPLC (up to 99.93% purity).

Q & A

Q. How can this compound be leveraged in materials science applications?

- Methodological Answer :

- Coordination Chemistry : Synthesize metal-organic frameworks (MOFs) via coordination with Cu(I) or Ag(I). Characterize porosity via BET analysis .

- Polymer Modification : Graft onto polystyrene backbones via radical polymerization to create halogen-functionalized polymers for flame retardancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.